Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate
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Overview
Description
Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate: is a spirocyclic compound that features a unique structural motif where an indoline and piperidine ring system are fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate typically involves multicomponent reactions. One common method includes the condensation of isatin, amino acids, and 1,3-dipolarophiles. This method is favored for its efficiency and the ability to produce the spirocyclic scaffold in a stereoselective manner .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would need to ensure high yield and purity, often employing continuous flow chemistry or batch processing techniques to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce double bonds or other reducible groups within the molecule.
Substitution: Commonly involves the replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect multiple pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Spirotryprostatin A and B: Known for their microtubule assembly inhibition.
Pteropodine and Isopteropodine: Affect muscarinic serotonin receptors.
Horsfiline and Mitraphylline: Alkaloids with promising pharmacological activity.
Uniqueness
Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate stands out due to its unique spirocyclic structure, which provides a rigid and three-dimensional framework. This structure enhances its binding affinity to biological targets, making it a valuable compound in drug discovery and development .
Biological Activity
Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate (CAS No. 1041704-16-8) is a complex organic compound notable for its unique spiro structure, which combines elements of indoline and piperidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C20H21ClN2O2
- Molecular Weight : 356.85 g/mol
- Structure : The compound features a benzyl group and a chlorine atom at the 5-position of the spiro framework, along with a carboxylate functional group.
Biological Activities
Research indicates that this compound exhibits significant biological activity through various mechanisms:
-
Anticancer Properties :
- The compound has shown promising results against several human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cells. Studies have indicated that it can induce apoptosis and inhibit cell proliferation effectively.
- A study demonstrated that certain derivatives of spiro-indole compounds exhibited multi-targeted inhibitory properties against EGFR and VEGFR-2, which are critical in cancer progression .
-
Antimicrobial Activity :
- The compound has been explored for its antimicrobial properties, showing effectiveness against various bacterial strains. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
- Mechanism of Action :
Case Studies
- Study on Antiproliferation :
- Antiviral Activity :
Comparative Analysis with Related Compounds
The following table summarizes the structural differences and biological activities of compounds related to this compound:
Compound Name | Structure | Key Differences | Biological Activity |
---|---|---|---|
Benzyl Spiro[indoline-3,4'-piperidine]-1'-carboxylate | Structure | Lacks chlorine substitution | Moderate anticancer activity |
Benzyl 7-Chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate | Structure | Chlorine at the 7-position | Enhanced antimicrobial properties |
Benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine] | Structure | Contains trifluoromethyl group | Variable anticancer efficacy |
Properties
Molecular Formula |
C20H21ClN2O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
benzyl 5-chlorospiro[2H-indole-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C20H21ClN2O2/c21-16-6-7-18-17(12-16)20(8-10-22-11-9-20)14-23(18)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
InChI Key |
XZWPLIDPFRUHEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CN(C3=C2C=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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